Peucedanocoumarin III
Overview
Description
Peucedanocoumarin III is a natural compound found in the roots of Peucedanum praeruptorum. It belongs to the class of coumarins and has the chemical formula C<sub>21</sub>H<sub>22</sub>O<sub>7</sub>. This compound has been of interest due to its potential therapeutic properties.
Synthesis Analysis
The synthesis of Peucedanocoumarin III involves a sequence of chemical reactions. Researchers have designed and validated a large-scale organic synthesis method to obtain pure PCIII in a racemic mixture. The synthetic PCIII racemate has been shown to effectively clear repeated β-sheet aggregates, similar to purified PCIII.
Molecular Structure Analysis
Peucedanocoumarin III has a molecular weight of 386.4 g/mol. Its structure includes a coumarin core with additional functional groups. The specific arrangement of atoms and bonds contributes to its biological activity.
Chemical Reactions Analysis
Peucedanocoumarin III has demonstrated anti-aggregate properties, particularly in relation to α-synuclein fibrils. It can disaggregate these protein aggregates, which are implicated in Parkinson’s disease (PD). Additionally, it prevents β23-induced cell toxicity.
Physical And Chemical Properties Analysis
- Physical Description : Powder
- Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, and other solvents.
- Purity : ≥98%
Scientific Research Applications
Neuroprotective Potential in Parkinson’s Disease
Peucedanocoumarin III (PCiii) shows promise in treating Parkinson’s disease (PD) due to its ability to disaggregate α-synuclein inclusions and protect dopaminergic neurons. Studies indicate that PCiii and its structural isomer, PCiv, effectively inhibit protein aggregation linked to neuronal dysfunction in neurodegenerative diseases. In particular, PCiv demonstrated significant preventive effects against α-synucleinopathy in animal models, suggesting its potential as a therapeutic agent for neurodegenerative diseases, especially PD (Kim et al., 2022); (Ham et al., 2019).
Pharmacological Properties
The genus Peucedanum, to which Peucedanocoumarin III belongs, is known for its diverse pharmacological activities. Studies have shown that compounds from this genus, including coumarins, exhibit a wide range of activities such as anti-inflammatory and anti-asthma effects. This aligns with the traditional use of Peucedanum species in folk medicine for treating various conditions like cough, rheumatism, asthma, and angina (Sarkhail, 2014); (Xiong et al., 2012).
Potential in Cancer Treatment
Research has demonstrated that certain coumarins isolated from the genus Peucedanum can reverse multidrug resistance (MDR) in cancer cells. This suggests their potential as adjunctive agents in cancer therapy, especially in overcoming resistance to conventional chemotherapy drugs. The ability of these compounds to induce apoptotic cell death and modulate the expression of drug resistance-related proteins highlights their therapeutic potential (Wu et al., 2003).
Anti-Obesity Activities
Dihydropyranocoumarin derivatives from Peucedanum japonicum have shown significant anti-obesity activities. These compounds can inhibit lipid accumulation in adipocytes and regulate the expression of lipogenic genes, indicating their potential as natural agents for managing obesity (Taira et al., 2017).
Safety And Hazards
Peucedanocoumarin III has a relatively high therapeutic index. In animal models, it showed neuroprotective effects without adverse impacts on motor function. However, always consult a doctor in case of exposure or ingestion.
Future Directions
Given its promising properties, Peucedanocoumarin III may become a disease-modifying therapy for PD. Further research should explore its clinical application and safety profiles.
Please note that this analysis is based on available information, and ongoing research may reveal additional insights into Peucedanocoumarin III’s potential. For more detailed information, refer to relevant scientific papers12.
properties
IUPAC Name |
[(9S,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6+/t18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUZYPKZQDYMEE-KNXUDURGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Peucedanocoumarin III |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.